3-chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide

Lipophilicity Drug-likeness ADMET prediction

3-Chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide (CAS 926215-48-7) is a benzamidoxime derivative with the molecular formula C₉H₁₁ClN₂O₃ and a molecular weight of 230.65 g/mol. It belongs to the class of N-hydroxycarboximidamides (amidoximes), which are widely employed as versatile synthetic intermediates for constructing nitrogen–oxygen heterocycles, most notably 1,2,4-oxadiazoles, and are recognized for their metal-chelating ability and potential biological activities including antibacterial and antituberculotic properties.

Molecular Formula C9H11ClN2O3
Molecular Weight 230.65
CAS No. 926215-48-7
Cat. No. B2777761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide
CAS926215-48-7
Molecular FormulaC9H11ClN2O3
Molecular Weight230.65
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=NO)N)Cl)OC
InChIInChI=1S/C9H11ClN2O3/c1-14-7-4-5(9(11)12-13)3-6(10)8(7)15-2/h3-4,13H,1-2H3,(H2,11,12)
InChIKeyWLKRZZMZLQWUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide (CAS 926215-48-7): Benzamidoxime Scaffold for Heterocyclic Synthesis


3-Chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide (CAS 926215-48-7) is a benzamidoxime derivative with the molecular formula C₉H₁₁ClN₂O₃ and a molecular weight of 230.65 g/mol . It belongs to the class of N-hydroxycarboximidamides (amidoximes), which are widely employed as versatile synthetic intermediates for constructing nitrogen–oxygen heterocycles, most notably 1,2,4-oxadiazoles, and are recognized for their metal-chelating ability and potential biological activities including antibacterial and antituberculotic properties [1]. The compound features a unique substitution pattern combining an electron-withdrawing chloro group at the 3-position with electron-donating methoxy groups at the 4- and 5-positions on the benzene ring, which collectively modulate reactivity, pharmacokinetic properties, and biological target interactions .

Why 3-Chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide Cannot Be Replaced by Non-Chlorinated Benzamidoxime Analogs


Benzamidoximes with different substitution patterns on the phenyl ring are not interchangeable. The 3-chloro substituent introduces a strong electron-withdrawing effect (-I) that alters the amidoxime group's pKa, reactivity toward O-acylation, and capacity for metal chelation relative to non-halogenated analogs such as 3,4-dimethoxybenzamidoxime or 3,5-dimethoxybenzamidoxime [1]. Additionally, the chloro group serves as a synthetic handle for downstream diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling the generation of structurally elaborated 1,2,4-oxadiazole libraries not accessible from non-halogenated precursors [2]. Substituting this compound with a non-chlorinated benzamidoxime would therefore result in a loss of both the divergent synthetic versatility and the distinct physicochemical profile of the resulting heterocyclic products .

3-Chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide: Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (clogP) Profile and Its Impact on Downstream ADMET Properties

The 3-chloro substituent increases lipophilicity (clogP) by approximately 0.7–0.9 log units compared to the non-chlorinated 3,4-dimethoxybenzamidoxime analog (clogP ≈ 0.8 for the latter vs. ≈ 1.6 for the target compound), pushing logP closer to the optimal range (1–3) for CNS drug candidates while maintaining favorable solubility characteristics [1]. This difference is critical for membrane permeability and oral bioavailability predictions.

Lipophilicity Drug-likeness ADMET prediction

Retrosynthetic Diversification Potential: Chloro Substituent as a Cross-Coupling Handle

The 3-chloro substituent enables Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig amination) that are unavailable for the non-halogenated analog 3,4-dimethoxybenzamidoxime (CAS 40312-16-1), which lacks a halogen . This single structural feature increases the accessible chemical space for downstream 1,2,4-oxadiazole products by one order of magnitude in virtual library enumeration [1]. The 4,5-dimethoxy substitution pattern further directs electrophilic aromatic substitution to the 2- and 6-positions, enabling regioselective orthogonal functionalization.

Synthetic chemistry Cross-coupling Scaffold diversification

Benzamidoxime Scaffold as a Precursor to Bioactive 1,2,4-Oxadiazoles: Anti-Inflammatory and Antimicrobial Potential

Benzamidoximes are the established precursors for 1,2,4-oxadiazole heterocycles via O-acylation followed by cyclodehydration [1]. 1,2,4-Oxadiazoles derived from chlorinated dimethoxybenzamidoximes have demonstrated significant biological activities: chalcone/aryl carboximidamide hybrids containing the 3-chloro-4,5-dimethoxyphenyl motif showed PGE₂ inhibition and iNOS suppression with in vivo anti-inflammatory activity (oedema inhibition of 62.21%–78.51% vs. 56.27% for indomethacin) [2]. Furthermore, 1,2,4-oxadiazole derivatives related to this compound class have shown anti-HIV properties, validating the scaffold's relevance for antiviral drug discovery .

1,2,4-Oxadiazole Anti-inflammatory Antimicrobial Heterocyclic synthesis

Tyrosinase Inhibition Profile of Benzamidoximes: Substituent-Dependent Activity Modulation

3,4-Dimethoxybenzamidoxime (CAS 40312-16-1), the closest non-chlorinated analog, exhibited a tyrosinase-related protein 1 (TYRP1) binding free energy of −6.8 kcal/mol in molecular docking studies, surpassing hydroquinone (−5.1 kcal/mol) and the native ligand (−5.5 kcal/mol) [1]. The introduction of a chloro substituent at the 3-position (as in the target compound) is predicted to modulate this binding affinity through altered electrostatic surface potential and halogen-bonding interactions with the enzyme active site, although direct IC₅₀ data for the chlorinated analog remain to be experimentally determined [2]. This substituent-dependent modulation underscores why researchers cannot assume equipotency among benzamidoxime analogs in melanogenesis inhibition assays.

Tyrosinase inhibition Skin whitening Melanogenesis Computational docking

Physicochemical Distinction: Hydrogen-Bond Donor/Acceptor Capacity and Rule-of-Five Compliance

The target compound (MW 230.65 g/mol, HBD count = 3, HBA count = 4, rotatable bonds = 3) fully complies with Lipinski's and Veber's rules, positioning it as a fragment-sized lead-like molecule [1]. Compared to 3,4,5-trimethoxybenzamidoxime (MW 226.23 g/mol, HBD = 3, HBA = 5), the replacement of a methoxy with a chloro group reduces the hydrogen-bond acceptor count by 1, which can be advantageous for improving oral bioavailability by reducing the topological polar surface area (tPSA) from approximately 95 Ų to approximately 76 Ų [2]. This tPSA difference of ~19 Ų may translate to a measurable improvement in Caco-2 permeability, particularly for CNS-targeted programs.

Drug-likeness Physicochemical properties Fragment-based drug discovery

3-Chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide: High-Impact Research and Industrial Application Scenarios


Medicinal Chemistry: 1,2,4-Oxadiazole Library Synthesis for Anti-Inflammatory and Antimicrobial Lead Discovery

Medicinal chemistry teams can employ this compound as the primary amidoxime building block for the parallel synthesis of 3,5-disubstituted 1,2,4-oxadiazole libraries via O-acylation with diverse carboxylic acid chlorides followed by cyclodehydration. The 3-chloro substituent enables subsequent Pd-catalyzed diversification of the resulting oxadiazoles, creating a two-stage library generation workflow. As demonstrated by Ibrahim et al. (2021) on structurally related chlorinated dimethoxy carboximidamide hybrids, the derived oxadiazoles can achieve up to 78.51% oedema inhibition in the carrageenan-induced rat paw model, outperforming indomethacin (56.27%) [4]. This positions the compound as a strategic starting material for anti-inflammatory drug discovery programs seeking to surpass current NSAID benchmarks.

Cosmeceutical R&D: Chlorinated Benzamidoxime Scaffolds as Next-Generation Tyrosinase Inhibitors

Building on the in silico demonstration that 3,4-dimethoxybenzamidoxime binds TYRP1 with a free energy of −6.8 kcal/mol (vs. −5.1 kcal/mol for hydroquinone), cosmeceutical discovery groups can use the 3-chloro-4,5-dimethoxy analog to explore the impact of halogen substitution on tyrosinase inhibition potency and skin permeation [4]. The enhanced lipophilicity (clogP ≈ 1.6 vs. ≈ 0.8 for the non-chlorinated comparator) is predicted to improve stratum corneum permeability while the chloro group provides a unique halogen-bonding pharmacophoric feature absent in hydroquinone and its common derivatives. This compound serves as a key intermediate for synthesizing a focused library of chlorinated benzamidoxime-based skin-whitening candidates with potentially superior safety profiles relative to hydroquinone.

Agrochemical Discovery: Fungicidal Benzamidoxime Derivatives

Benzamidoxime derivatives are established fungicidal agents, as documented in multiple patent families (e.g., US 6,881,742; US 7,101,900) describing novel benzamidoxime derivatives for agricultural fungicide applications [4]. The 3-chloro-4,5-dimethoxy substitution pattern aligns with the structure–activity trends identified in these patents, where halogen substitution on the phenyl ring enhances fungicidal potency. Industrial agrochemical discovery teams can utilize this building block to generate proprietary oxadiazole and O-acylated amidoxime libraries for screening against phytopathogenic fungi, leveraging the compound's compliance with agrochemical physicochemical property guidelines and its synthetic tractability.

Chemical Biology: Nitric Oxide (NO) Donor Prodrug Design and Metal Chelation Studies

Amidoximes, including N-hydroxybenzimidamide derivatives, are recognized precursors for nitric oxide (NO) donor compounds and function as effective metal-chelating agents [4]. The 3-chloro substituent modulates the electron density on the amidoxime nitrogen, potentially tuning the rate of NO release under physiological conditions. Additionally, the 4,5-dimethoxy groups enhance solubility and provide UV-detectable chromophores for analytical tracking. This compound can be incorporated into the design of hypoxia-activated prodrugs or metal-sequestering agents for studying metal homeostasis in biological systems, offering a distinct electronic profile compared to non-halogenated or mono-substituted benzamidoximes [5].

Quote Request

Request a Quote for 3-chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.